molecular formula C17H14BrNO2S2 B2890455 4-bromo-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}thiophene-2-carboxamide CAS No. 2380179-80-4

4-bromo-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}thiophene-2-carboxamide

Cat. No. B2890455
M. Wt: 408.33
InChI Key: HZSCNHZZOBJHNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}thiophene-2-carboxamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of 4-bromo-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}thiophene-2-carboxamide is not fully understood. However, it has been suggested that the compound may inhibit the production of inflammatory cytokines and reduce the activity of enzymes involved in tumor growth.

Biochemical And Physiological Effects

Studies have shown that 4-bromo-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}thiophene-2-carboxamide can reduce inflammation and inhibit tumor growth in vitro and in vivo. Additionally, the compound has been shown to have low toxicity levels in animal models.

Advantages And Limitations For Lab Experiments

One advantage of using 4-bromo-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}thiophene-2-carboxamide in lab experiments is its potential as a fluorescent probe for detecting proteins. However, one limitation is that the mechanism of action is not fully understood, which may hinder further research.

Future Directions

For research on 4-bromo-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}thiophene-2-carboxamide include investigating its potential as a therapeutic agent for inflammatory diseases and cancer. Additionally, further studies could explore the compound's potential as a fluorescent probe for detecting proteins in biological samples.

Synthesis Methods

The synthesis method of 4-bromo-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}thiophene-2-carboxamide involves the reaction of 4-bromo-2-carbamoylthiophene with 2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethan-1-one in the presence of a base such as potassium carbonate. The resulting compound is then purified through column chromatography.

Scientific Research Applications

4-bromo-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}thiophene-2-carboxamide has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory and anti-tumor properties. Additionally, it has been investigated for its potential use as a fluorescent probe for detecting proteins in biological samples.

properties

IUPAC Name

4-bromo-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrNO2S2/c18-13-8-16(23-10-13)17(21)19-9-14(20)11-3-5-12(6-4-11)15-2-1-7-22-15/h1-8,10,14,20H,9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZSCNHZZOBJHNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(C=C2)C(CNC(=O)C3=CC(=CS3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}thiophene-2-carboxamide

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